![molecular formula C14H17N3O3 B8070281 7-Oxo-6-benzyloxy-1,6-diazabicylco-[3.2.1]octane-2-carboxylic acid amide](/img/structure/B8070281.png)
7-Oxo-6-benzyloxy-1,6-diazabicylco-[3.2.1]octane-2-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-6-benzyloxy-1,6-diazabicyclo-[3.2.1]octane-2-carboxylic acid amide is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s structure features a diazabicyclo octane core, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-6-benzyloxy-1,6-diazabicyclo-[3.2.1]octane-2-carboxylic acid amide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Octane Core: The initial step involves the formation of the diazabicyclo octane core through a cyclization reaction. This can be achieved using a combination of amines and aldehydes under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the diazabicyclo octane core in the presence of a base.
Oxidation: The oxidation of the intermediate compound to introduce the oxo group is typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation: The final step involves the conversion of the carboxylic acid group to the corresponding amide using reagents like carbodiimides or amines in the presence of coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-6-benzyloxy-1,6-diazabicyclo-[3.2.1]octane-2-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other substituents, allowing for the synthesis of derivatives with different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Coupling Agents: Carbodiimides, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities and applications.
Scientific Research Applications
7-Oxo-6-benzyloxy-1,6-diazabicyclo-[3.2.1]octane-2-carboxylic acid amide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a β-lactamase inhibitor, which can be used to combat antibiotic resistance in bacteria.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Oxo-6-benzyloxy-1,6-diazabicyclo-[3.2.1]octane-2-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
Avibactam: A well-known β-lactamase inhibitor with a similar diazabicyclo octane core.
Clavulanic Acid: Another β-lactamase inhibitor, but with a different structural scaffold.
Sulbactam: A β-lactamase inhibitor with a penicillanic acid sulfone structure.
Uniqueness
7-Oxo-6-benzyloxy-1,6-diazabicyclo-[32
Properties
IUPAC Name |
7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-13(18)12-7-6-11-8-16(12)14(19)17(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTSWLKLRKLRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
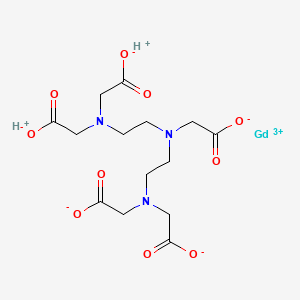
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B8070209.png)
![Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-](/img/structure/B8070239.png)
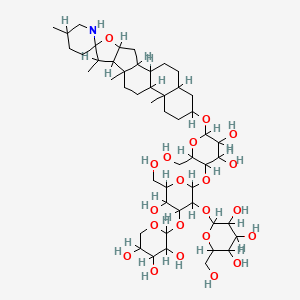
![(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt](/img/structure/B8070253.png)
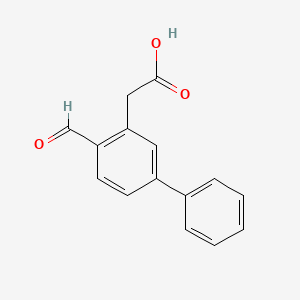
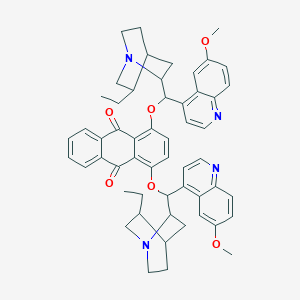
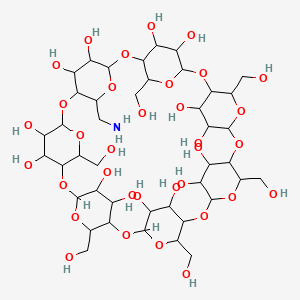
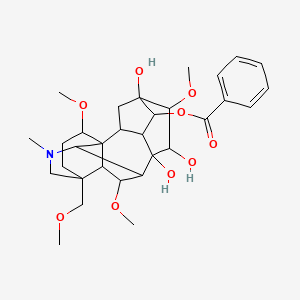
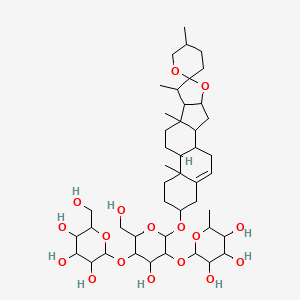
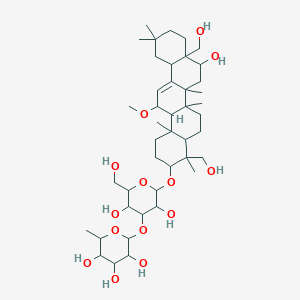
![(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B8070296.png)
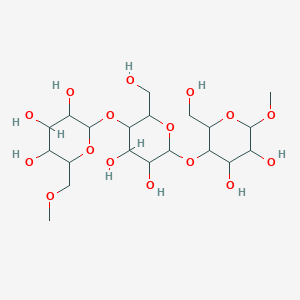
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate](/img/structure/B8070301.png)
